(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol
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Description
This compound belongs to a class of chemicals that includes cyclohexanol derivatives and piperazine, often associated with pharmacological activities. The structural complexity suggests potential for diverse chemical reactions and interactions, influenced by its functional groups and stereochemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, starting from basic cyclohexanone or similar cyclohexanol derivatives and involving reactions such as Ugi reactions, condensation, and modifications of functional groups to introduce piperazine and other substituents (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of cyclohexanol derivatives is often characterized by X-ray diffraction, revealing details like chair conformations of the cyclohexane ring and the spatial arrangement of substituents which significantly affect the molecule's reactivity and interaction with biological targets (Kutulya et al., 2008).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including oxidation, substitution, and ring modifications, influenced by the presence of functional groups like hydroxy, methyl, and piperazine. These reactions can alter the compound's chemical and pharmacological properties (Gein et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by methods such as crystallography and solubility testing, providing insights into the compound's application potential.
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability, and degradation pathways, are essential for developing applications. Studies on related compounds have shown varied reactivity patterns that depend on the specific functional groups present and the overall molecular conformation (Jiang et al., 2007).
Scientific Research Applications
Synthesis and Characterization
Compounds containing piperazine and cyclohexanone units are frequently synthesized for their potential biological activities. For instance, piperazine derivatives have been synthesized and characterized structurally and pharmacologically for their activity as melanocortin 4 receptor (MC4R) agonists, highlighting the role of specific structural modifications in enhancing receptor selectivity and affinity (Mutulis et al., 2004).
Biological Activities
The study of novel antidepressants such as Lu AA21004, which is metabolized into various active forms, showcases the importance of understanding the metabolic pathways of compounds with piperazine and cyclohexanone structures. This is crucial for the development of effective therapeutic agents with predictable pharmacokinetic profiles (Hvenegaard et al., 2012).
Molecular Modeling and Drug Design
The synthesis and structural analysis of piperazine analogues offer insights into the design of small-molecule ligands for specific receptors. This is critical in drug discovery, where the conformation and stereochemistry of molecules can significantly impact their biological activity (Mutulis et al., 2004).
Catalysis and Synthetic Applications
Compounds with cyclohexanone units have been explored for their catalytic properties in hydrocarbon oxidation. This highlights the potential of such structures in catalysis, offering a pathway to more efficient and selective synthetic processes (Hazra et al., 2019).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of cyclohexanone derivatives for antimicrobial and antifungal activities indicate the potential of these compounds in addressing resistant strains of bacteria and fungi, an area of significant concern in public health (Roshan, 2018).
properties
IUPAC Name |
(1S,2S)-2-[4-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]piperazin-1-yl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-22(2,26)12-11-18-7-9-19(10-8-18)17-23-13-15-24(16-14-23)20-5-3-4-6-21(20)25/h7-10,20-21,25-26H,3-6,11-17H2,1-2H3/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTHVVZTRCRNDQ-SFTDATJTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCC3O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCN(CC2)[C@H]3CCCC[C@@H]3O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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